molecular formula C16H32O2S B13939595 Octanoic acid, 8-(octylthio)- CAS No. 56909-05-8

Octanoic acid, 8-(octylthio)-

Cat. No.: B13939595
CAS No.: 56909-05-8
M. Wt: 288.5 g/mol
InChI Key: IHBAHSFQZFRVJU-UHFFFAOYSA-N
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Description

Octanoic acid, 8-(octylthio)-: is a chemical compound with the molecular formula C16H32O2S It is a derivative of octanoic acid, where an octylthio group is attached to the eighth carbon of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 8-(octylthio)- can be achieved through several methods. One common approach involves the reaction of octanoic acid with octanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage between the octanoic acid and octanethiol.

Industrial Production Methods

For industrial production, the synthesis of octanoic acid, 8-(octylthio)- may involve more efficient and scalable methods. One such method includes the use of microbial biocatalysts to produce octanoic acid from renewable feedstocks. This bio-production strategy is considered a promising alternative to traditional petroleum-based methods .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 8-(octylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The thioether group can participate in substitution reactions, where the octylthio group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the octylthio group.

Scientific Research Applications

Octanoic acid, 8-(octylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of octanoic acid, 8-(octylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and autophagy, which are critical processes in cellular homeostasis. By influencing these pathways, octanoic acid, 8-(octylthio)- can exert protective effects on cells and tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 8-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other medium-chain fatty acids and enhances its versatility in various applications.

Properties

CAS No.

56909-05-8

Molecular Formula

C16H32O2S

Molecular Weight

288.5 g/mol

IUPAC Name

8-octylsulfanyloctanoic acid

InChI

InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

IHBAHSFQZFRVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCCCCCCCC(=O)O

Origin of Product

United States

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